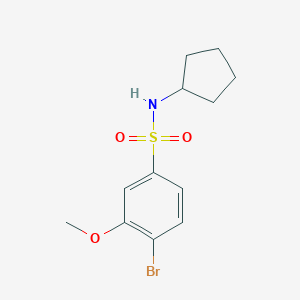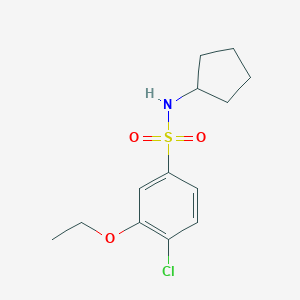
2,3,4-trimethyl-N-(2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-trimethyl-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Also known as TBNPS, it is a sulfonamide derivative that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of TBNPS is not well understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. TBNPS has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a key role in the degradation of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
TBNPS has been shown to exhibit anti-inflammatory and analgesic properties. It has also been shown to inhibit the activity of AChE, which could potentially lead to increased levels of acetylcholine in the nervous system. TBNPS has also been shown to have potential applications in treating cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TBNPS is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. Another advantage is its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
One limitation of TBNPS is its limited solubility in water, which can make it difficult to work with in certain experiments. Another limitation is the lack of understanding of its exact mechanism of action, which could hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for TBNPS research. One direction is the further study of its anti-inflammatory and analgesic properties, as well as its potential applications in treating cancer and Alzheimer's disease. Another direction is the development of new synthetic methods for TBNPS and its derivatives. Additionally, there is potential for the development of new MOFs using TBNPS as a building block. Finally, further studies are needed to understand the exact mechanism of action of TBNPS and its derivatives.
Méthodes De Synthèse
TBNPS can be synthesized using various methods, including the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with 2-pyridylamine. Another method involves the reaction of 2,3,4-trimethylbenzenesulfonyl azide with 2-pyridylamine. The product obtained is then purified using column chromatography.
Applications De Recherche Scientifique
TBNPS has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TBNPS has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use in treating cancer and Alzheimer's disease.
In material science, TBNPS has been used as a building block for the synthesis of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation, and catalysis. In analytical chemistry, TBNPS has been used as a derivatizing agent for the determination of various compounds, including amino acids and carbohydrates.
Propriétés
Formule moléculaire |
C14H16N2O2S |
|---|---|
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
2,3,4-trimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-7-8-13(12(3)11(10)2)19(17,18)16-14-6-4-5-9-15-14/h4-9H,1-3H3,(H,15,16) |
Clé InChI |
KXPBECRWZLFDCF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C)C |
SMILES canonique |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)
![3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278987.png)
![3-[3-(3-Bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278988.png)
![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)

